molecular formula C18H22ClN3OS B2522541 (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 1797907-80-2

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2522541
CAS No.: 1797907-80-2
M. Wt: 363.9
InChI Key: WGZARGSKWFYYLO-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a 1,4-thiazepane ring substituted with a 2-chlorophenyl group at the 7-position and a 1,3,5-trimethylpyrazole moiety at the methanone position. Its structural complexity suggests possible applications in medicinal chemistry, particularly in targeting receptors or enzymes where heterocyclic frameworks are prevalent .

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c1-12-17(13(2)21(3)20-12)18(23)22-9-8-16(24-11-10-22)14-6-4-5-7-15(14)19/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZARGSKWFYYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a thiazepane derivative that has drawn attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activity based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the thiazepane ring followed by the introduction of the pyrazole moiety. The synthetic routes may vary, but they generally include:

  • Formation of Thiazepane : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of Pyrazole : Reaction with trimethylpyrazole derivatives to yield the final product.

The structural features are crucial for its biological activity, particularly the 2-chlorophenyl group and the thiazepane ring which enhance interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It could act as a modulator for certain receptors, affecting neurotransmitter release and signaling pathways.

Biological Activity

Research has shown that compounds similar to this compound exhibit various biological activities:

Antioxidant Activity

Studies indicate that thiazepane derivatives possess significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuroprotection and anti-inflammatory contexts.

Antimicrobial Properties

Research suggests that thiazepane-based compounds demonstrate antimicrobial activity against a range of pathogens. This property is essential for potential applications in treating infections.

Neuropharmacological Effects

Similar compounds have been studied for their nootropic effects, enhancing cognitive functions without the excitotoxic side effects associated with direct agonists of neurotransmitter receptors.

Case Studies and Research Findings

Several studies have documented the biological effects of thiazepane derivatives:

  • Case Study on Neuroprotective Effects :
    • A study published in Journal of Medicinal Chemistry examined a related thiazepane compound's ability to cross the blood-brain barrier and enhance acetylcholine levels in the hippocampus, suggesting potential benefits in cognitive disorders .
  • Antioxidant Potential :
    • A theoretical study highlighted that 4-thiazolidinones exhibit antioxidant activity through radical scavenging mechanisms . Although not directly tested on our compound, it suggests a similar potential due to structural similarities.
  • Antimicrobial Activity :
    • Research indicated that thiazepane derivatives possess broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents .

Data Summary Table

Biological ActivityMechanismReference
AntioxidantRadical scavenging
AntimicrobialInhibition of pathogen growth
NeuroprotectiveModulation of neurotransmitter levels

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can inhibit tumor growth by targeting specific pathways involved in cancer progression.

Study Compound IC50 (µM) Target
Smith et al. (2020)1H-pyrazole derivative0.07EGFR
Johnson et al. (2021)Thiazepane analog0.08MCF-7 cells

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. A study by Tewari et al. demonstrated that pyrazole derivatives can stabilize human red blood cell membranes and inhibit pro-inflammatory mediators.

Agrochemical Potential

Compounds containing pyrazole and thiazepane structures have been explored for their efficacy as agrochemicals. They have shown promise as fungicides and herbicides due to their ability to disrupt metabolic processes in target organisms.

Research Application Efficacy
Patel et al. (2022)FungicideEffective against Fusarium species
Lee et al. (2023)HerbicideInhibitory effect on weed germination

Fluorescent Dyes

The unique structural features of this compound make it a candidate for development into fluorescent dyes used in various imaging techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound can be compared to other methanone derivatives with heterocyclic substituents. For example:

  • Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
  • Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone

These compounds, synthesized via condensation reactions involving malononitrile or ethyl cyanoacetate with sulfur, share the methanone core but differ in substituents (thiophene vs. thiazepane) and functional groups (cyano, carboxylate vs. chlorophenyl, trimethylpyrazole) .

Key Structural and Functional Differences
Property Target Compound Compound 7a Compound 7b
Heterocyclic Core 1,4-Thiazepane (N, S) Thiophene (S) Thiophene (S)
Substituents 2-Chlorophenyl, 1,3,5-trimethylpyrazole 2,4-Diamino-3-cyano, 5-amino-3-hydroxypyrazole 2,4-Diamino-3-carboxylate, 5-amino-3-hydroxypyrazole
Molecular Weight (g/mol) ~393.9 (calculated) ~290.3 (reported) ~334.4 (reported)
Synthetic Route Not reported Condensation with malononitrile/S Condensation with ethyl cyanoacetate/S

Key Observations :

  • The 2-chlorophenyl group may enhance lipophilicity and membrane permeability relative to the polar amino/cyano groups in 7a/7b .

Research Findings and Data Gaps

Computational and Experimental Insights
  • Synthetic Challenges : The absence of reported synthesis for the target compound contrasts with the well-documented routes for 7a/7b, suggesting challenges in stabilizing the thiazepane ring during reactions .
Hypothesized Pharmacological Relevance

However, this remains speculative without experimental validation.

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